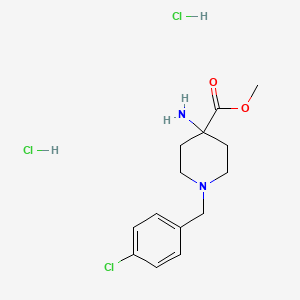
5-broMo-N-propylpyridine-3-sulfonaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-propylpyridine-3-sulfonamide consists of a pyridine ring substituted with a bromine atom and a propylsulfonamide group . The molecular weight of the compound is 279.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-N-propylpyridine-3-sulfonamide include a molecular weight of 279.15 . The boiling point and other specific properties are not provided in the search results .Applications De Recherche Scientifique
Cross-Coupling Reactions
"5-bromo-N-propylpyridine-3-sulfonamide" and its derivatives serve as key intermediates in cross-coupling reactions, facilitating the synthesis of various sulfonamide compounds. For instance, the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by copper and 1,3-di(pyridin-2-yl)propane-1,3-dione, leads to N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides with good to excellent yields. This methodology is adaptable to a wide range of phenyl bromides and sulfonamides, showcasing the compound's utility in synthesizing complex sulfonamide structures (Han, 2010).
Novel Reagents and Catalysis
Novel N-bromo sulfonamide reagents have been synthesized, offering a highly efficient catalyst for the synthesis of bis(pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. These reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, demonstrate the compound's potential in catalyzing complex organic reactions with high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Antibacterial Activity
Sulfonamide-derived compounds, including those related to "5-bromo-N-propylpyridine-3-sulfonamide," have been synthesized and assessed for their antibacterial and antifungal activities. These studies reveal that sulfonamide compounds exhibit moderate to significant antibacterial activity against various bacterial strains, underscoring their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Safety And Hazards
Propriétés
Numéro CAS |
1266868-12-5 |
|---|---|
Nom du produit |
5-broMo-N-propylpyridine-3-sulfonaMide |
Formule moléculaire |
C8H11BrN2O2S |
Poids moléculaire |
279.152 |
Nom IUPAC |
5-bromo-2-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13) |
Clé InChI |
VNGHITJHOKCQDL-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C=C1S(=O)(=O)N)Br |
Synonymes |
5-broMo-N-propylpyridine-3-sulfonaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



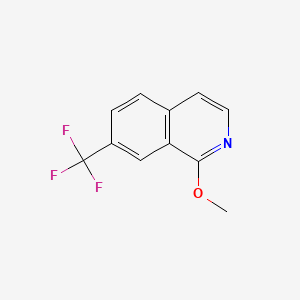
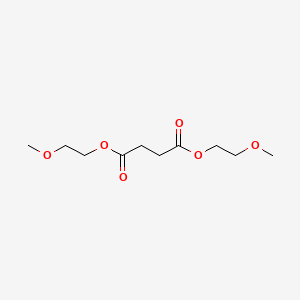
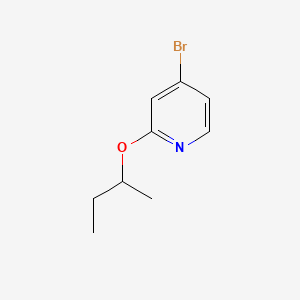

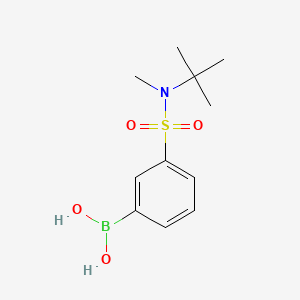
![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)
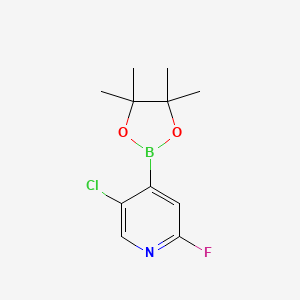
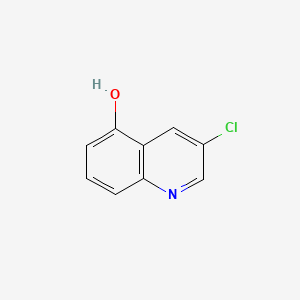
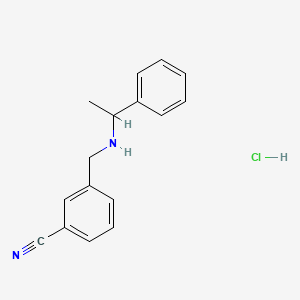
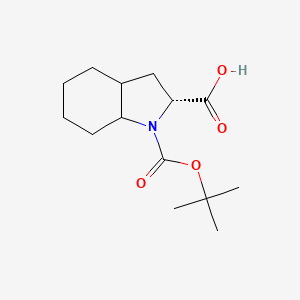
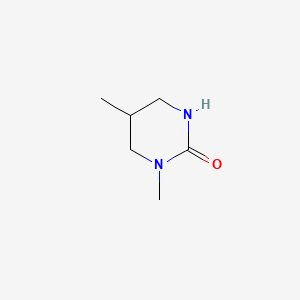
![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)
